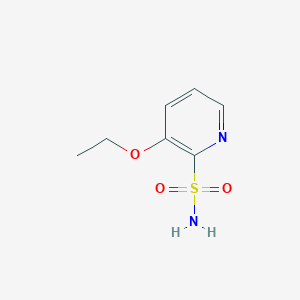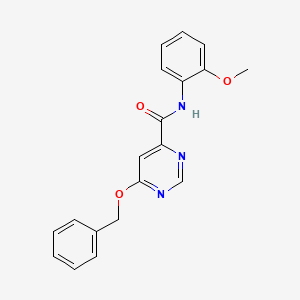
1,1-Dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane typically involves the reaction of isopropenylbenzene with trichloromethane in the presence of a bromine catalyst and oxirane at elevated temperatures (around 160°C) . This reaction leads to the formation of the desired compound through a series of chlorination and cyclopropanation steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Chlorinated carboxylic acids.
Reduction: Less chlorinated cyclopropyl derivatives.
Substitution: Various substituted cyclopropyl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and cyclopropyl groups play a crucial role in its binding affinity and reactivity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloro-1-methylcyclopropylbenzene: Shares a similar cyclopropyl structure but differs in the presence of a benzene ring.
1,1-Dichloro-2-methyl-2-phenylcyclopropane: Similar in having dichloro and cyclopropyl groups but includes a phenyl group.
Propiedades
IUPAC Name |
1,1-dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl4/c1-5(3-7(5,9)10)6(2)4-8(6,11)12/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBKMXZCZYBXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C2(CC2(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-Oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2603972.png)
![N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2603974.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2603978.png)
![1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B2603979.png)
![6-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2603981.png)

![3,4-dimethoxy-N-(2-{3-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide](/img/structure/B2603984.png)


![N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2603988.png)

![3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2603993.png)
